![molecular formula C10H11N3 B2458748 4-(1H-imidazol-2-yl)-2-methylaniline CAS No. 1208318-82-4](/img/structure/B2458748.png)
4-(1H-imidazol-2-yl)-2-methylaniline
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline . Another study reported the synthesis of the Schiff base 4-(((1H-imidazol-2-yl)methylene)amino)phenol .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and UV-Vis . The correlation between theoretical and experimental spectroscopy data has been examined .
Chemical Reactions Analysis
Imidazole derivatives have shown a broad range of chemical and biological properties . They have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of “4-(1H-imidazol-2-yl)-2-methylaniline”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Antioxidant Activity
Imidazole derivatives have also been evaluated for their antioxidant activities . The molecular docking results based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .
Synthesis of Transition Metal Complexes
Imidazole derivatives can react with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II) and Zn (II)) to obtain metal complexes . These complexes have been found to be more noxious against various strains of bacteria and fungi compared to the ligand .
Material Sciences
The fluorescent nature of imidazole derivatives makes them applicable in optics and photography . They are also used as whiteners in textiles .
Agriculture
Imidazole derivatives have found many applications in the field of agriculture, such as pesticides, fungicides, herbicides and plant development regulators .
Computational Studies
For a better insight into the structure, computational studies of the compounds were also carried out. A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .
Mechanism of Action
properties
IUPAC Name |
4-(1H-imidazol-2-yl)-2-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSZESDOPBUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.